Broad-Spectrum Inactivity Profile as an Inert Scaffold Control
In a panel of 11 distinct high-throughput screening (HTS) and confirmatory bioassays spanning diverse protein targets (HIV-1 RNase H, MKP-3, HePTP, Hsp70, EphA4, Bcl-B, Mycobacterium tuberculosis H37Rv, VHR1, bacterial motility in Vibrio cholerae, HCV NS3 helicase, and a counterscreen), 3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one was uniformly classified as 'Inactive' [1]. This outcome contrasts sharply with reported active analogs in the 6H-benzo[c]chromen-6-one class, such as PDE2 inhibitor 1f (IC50 = 3.67 ± 0.47 μM) or ERβ agonists with sub-10 nM potency [2][3].
| Evidence Dimension | Bioactivity status across diverse biochemical assays |
|---|---|
| Target Compound Data | Inactive in 11/11 assays |
| Comparator Or Baseline | PDE2 inhibitor 1f: IC50 = 3.67 ± 0.47 μM; ERβ agonist analogs: EC50 < 10 nM |
| Quantified Difference | Target compound shows zero detectable activity vs. low-micromolar or nanomolar potency for comparators |
| Conditions | Panel of HTS and confirmatory biochemical assays (see PubChem AID 372, 425, 521, 583, 689, 1240, 1949, 1992, 588778, 687043, 720488) |
Why This Matters
For screening centers and assay developers, the compound's validated inertness across 11 unrelated targets provides a quantitative basis for its selection as a negative control or inert carrier, reducing false-positive risk in hit triage.
- [1] PubChem BioAssay Summary, CID 1583803. 3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one. National Library of Medicine. View Source
- [2] Tang, L., Jiang, J., Song, G., et al. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Int. J. Mol. Sci. 2021, 22, 5680. View Source
- [3] Sun, W., Cama, L. D., Birzin, E. T., et al. 6H-Benzo[c]chromen-6-one derivatives as selective ERβ agonists. Bioorg. Med. Chem. Lett. 2006, 16, 1468–1472. View Source
